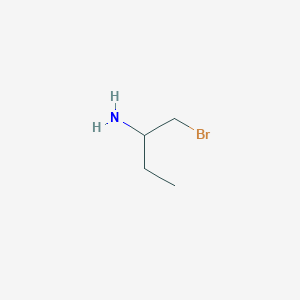

1-Bromobutan-2-amine

描述

Contextual Significance and Research Interest in Haloamines

Haloamines are recognized for their diverse applications, stemming from the dual reactivity imparted by the halogen and amine groups. The presence of a halogen atom, such as bromine, introduces an electrophilic carbon center susceptible to nucleophilic attack, while the amine group can act as a nucleophile or a base, and can be readily converted into other functional groups. This duality makes haloamines powerful intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comtcichemicals.com

Research into haloamines has been propelled by the need for efficient and selective synthetic methods. tcichemicals.com The development of new catalytic systems and reaction conditions for the synthesis and transformation of haloamines is an active area of investigation. researchgate.neteurekaselect.com Scientists are particularly interested in controlling the stereochemistry of reactions involving chiral haloamines, as this is often crucial for the biological activity of the final products.

Unique Structural Features and Inherent Synthetic Utility of 1-Bromobutan-2-amine

This compound (C₄H₁₀BrN) possesses a unique molecular structure that underpins its synthetic versatility. smolecule.com The molecule contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-bromobutan-2-amine and (S)-1-bromobutan-2-amine. This chirality is of paramount importance in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry.

The bromine atom at the first position and the amino group at the second position create a vicinal haloamine. This arrangement allows for a variety of synthetically useful transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. pearson.com The amine group, on the other hand, can participate in reactions such as acylation, alkylation, and the formation of imines. pearson.com This combination of reactive sites makes this compound a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₁₀BrN |

| Molecular Weight | 152.03 g/mol smolecule.com |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | CC(N)CBr |

| InChI Key | OKRCTNSULKABMB-UHFFFAOYSA-N |

Note: Data sourced from public chemical databases.

Overview of Key Research Areas and Challenges for this compound

Current research involving this compound is focused on several key areas. One major area is its use as a building block in the synthesis of biologically active molecules. For instance, it can serve as a precursor for the synthesis of novel amino alcohols and diamines, which are common structural motifs in pharmaceuticals. The development of stereoselective synthetic routes to access enantiomerically pure forms of this compound is a significant challenge that researchers are actively addressing.

Another important research direction is the exploration of new reactions and transformations of this compound. This includes the development of novel catalytic systems that can selectively activate either the C-Br bond or the N-H bond, allowing for precise control over the outcome of the reaction. The use of this compound in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is also a promising area of investigation.

Challenges in working with this compound include its potential instability and the need for careful handling. The synthesis of the compound can also be challenging, often requiring multiple steps and careful purification to obtain the desired isomer in high purity. Overcoming these challenges will be crucial for unlocking the full synthetic potential of this versatile haloamine.

Structure

3D Structure

属性

IUPAC Name |

1-bromobutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN/c1-2-4(6)3-5/h4H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYBVLZJPVXKAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromobutan 2 Amine and Its Enantiomers

Direct Halogenation Pathways and Regioselectivity Considerations

Direct halogenation of an aliphatic amine like butan-2-amine presents significant chemical challenges. The amine group (-NH2) is a potent activating group and a nucleophile, while also being basic. byjus.com These characteristics can lead to multiple side reactions, including polyhalogenation and reactions at the nitrogen atom itself. ucalgary.cajcsp.org.pk The primary difficulty in synthesizing 1-bromobutan-2-amine via direct bromination lies in controlling the reaction to favor substitution on the terminal methyl group (C1) over the other positions (C3, C4) and avoiding oxidation or other side reactions involving the amine.

The regioselectivity of bromination on an alkane chain is governed by the stability of the radical or carbocation intermediate formed during the reaction. In free-radical bromination, the selectivity for substituting a hydrogen atom follows the order of tertiary > secondary > primary C-H bonds, due to the corresponding stability of the radical intermediate. quora.com For butan-2-amine, this would preferentially lead to bromination at the C3 position. Therefore, achieving selective bromination at the C1 position requires specific strategies to overcome this inherent reactivity pattern.

Bromination of Butan-2-amine

The direct bromination of butan-2-amine is not a straightforward procedure due to the high reactivity of the amine group. byjus.com Reaction with elemental bromine (Br₂) often leads to a complex mixture of products, including polybrominated compounds and oxidation byproducts. jcsp.org.pk The basic nature of the amine can also neutralize acidic reagents or byproducts like hydrobromic acid (HBr), complicating the reaction pathway. ucalgary.ca

A more controlled approach involves the use of brominating agents like N-bromosuccinimide (NBS). organic-chemistry.org NBS is a source of bromine that can participate in both radical and electrophilic reactions under specific conditions. organic-chemistry.org For instance, in the presence of a radical initiator, NBS is a classic reagent for allylic bromination. While butan-2-amine lacks a double bond, the principles of controlling reactivity are relevant. Using NBS under non-acidic conditions can sometimes mitigate the issues seen with elemental bromine, although decomposition can still occur. jcsp.org.pk

Optimization of Reaction Conditions for Selective Bromination

To achieve selective C1 bromination of butan-2-amine, careful optimization of reaction parameters is critical. Key variables include the choice of brominating agent, solvent, temperature, and the potential use of catalysts or protecting groups.

Brominating Agent : While elemental bromine is highly reactive, reagents like N-bromosuccinimide (NBS) offer more controlled bromination. jcsp.org.pk The use of NBS in conjunction with silica (B1680970) gel has been shown to be a mild and selective method for the monobromination of other reactive aromatic amines, suggesting its potential for controlling reactivity in aliphatic systems as well. jcsp.org.pk Other specialized reagents, such as 1,4-bis(triphenylphosphonium)butane peroxodisulfate, have been developed for high regioselectivity in the bromination of electron-rich aromatic compounds, highlighting the importance of reagent choice. tsijournals.comtsijournals.com

Solvent : The solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride are often used for radical reactions. jcsp.org.pk For reactions involving ionic intermediates, polar solvents may be employed. The choice of solvent can also affect the orientation of bromination. jcsp.org.pk

Temperature : Lowering the reaction temperature is a common strategy to increase selectivity and reduce the rate of undesirable side reactions. jcsp.org.pk

Catalysis : The addition of catalysts can direct the reaction towards a specific product. For example, certain amines have been found to catalytically promote ortho-selective bromination of phenols with NBS, suggesting that additives can fundamentally alter regiochemical outcomes. oup.com Similarly, silica gel can catalyze selective monobromination with NBS. jcsp.org.pk

Table 1: Factors Influencing Selective Bromination

| Parameter | Effect on Reaction | Example/Rationale | Citation(s) |

|---|---|---|---|

| Brominating Agent | Controls reactivity and selectivity. | N-bromosuccinimide (NBS) is often milder than Br₂ and can prevent polybromination. | jcsp.org.pk |

| Solvent | Influences reaction mechanism and product orientation. | Non-polar solvents like CCl₄ favor radical pathways; solvent changes can alter regioselectivity. | jcsp.org.pk |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures (-20 to -50°C) can enhance selectivity by favoring the pathway with the lower activation energy. | jcsp.org.pk |

| Catalyst/Additive | Can direct bromination to a specific position. | Silica gel can catalyze selective monobromination; certain amines can direct ortho-bromination of phenols. | jcsp.org.pkoup.com |

| Protecting Group | Temporarily deactivates the amine to prevent side reactions. | Converting the amine to an amide (-NHCOR) reduces its activating effect and directs substitution. | byjus.comucalgary.ca |

Stereoselective and Asymmetric Synthesis Approaches

Because this compound contains a chiral center at the C2 position, it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-bromobutan-2-amine and (S)-1-bromobutan-2-amine. Stereoselective synthesis aims to produce a single enantiomer or a mixture enriched in one enantiomer, which is crucial for applications in pharmaceuticals and materials science. york.ac.ukchemrxiv.org

Enantioselective Formation of the Chiral Center

There are several established strategies for creating a specific enantiomer of a chiral molecule. One common method is to start with a molecule from the "chiral pool"—readily available, enantiomerically pure natural products like amino acids or carbohydrates. nih.gov For example, a synthetic route could be designed starting from an enantiopure amino acid like L-alanine or L-aspartic acid, where the stereocenter is already established. chemrxiv.org

Another powerful technique involves a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. A classic example is the SN2 reaction, which proceeds with a complete inversion of configuration at the chiral center. For instance, one could synthesize (S)-butan-2-amine by starting with (R)-2-bromobutane and displacing the bromide with an azide (B81097) ion (N₃⁻), followed by reduction of the azide to an amine. pearson.com This principle could be adapted to create a chiral bromo-amine by starting with a chiral diol or a similar precursor where one functional group is converted to an amine and another to a bromide via stereospecific reactions.

Utilization of Chiral Auxiliaries or Catalysis in Synthesis

Chiral Auxiliaries : A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. york.ac.ukrsc.org After the new chiral center is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation reactions. nih.govrsc.org In a synthesis targeting a this compound enantiomer, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of either the amine or the bromo-methyl group.

Chiral Catalysis : This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chemrxiv.org This is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. Catalytic methods for the enantioselective synthesis of related compounds, such as chiral α-amino ketones from racemic α-bromo ketones, have been developed using chiral phase-transfer catalysts. organic-chemistry.orgnih.gov Similar strategies, potentially involving cooperative catalysis between a Lewis base and a chiral Brønsted acid, could be envisioned for the enantioselective synthesis of bromo-amines or their precursors. nih.gov

Table 2: Examples of Asymmetric Synthesis Strategies

| Strategy | Description | Application Example | Citation(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available enantiopure starting materials. | Synthesis starting from natural amino acids or terpenes to set the desired stereochemistry. | nih.govchemrxiv.org |

| Stereospecific Reaction | The mechanism dictates the stereochemical outcome (e.g., inversion or retention). | SN2 reaction of (R)-2-bromobutane with azide to form (S)-2-azidobutane, which is then reduced. | pearson.com |

| Chiral Auxiliary | A temporary chiral group directs the formation of a new stereocenter. | Evans oxazolidinones are attached to a substrate to control alkylation reactions with high diastereoselectivity. | york.ac.ukrsc.org |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product. | Phase-transfer catalysis with a chiral quaternary salt to convert racemic α-bromo ketones to chiral α-amino ketones. | organic-chemistry.orgnih.gov |

Protective Group Strategies in the Synthesis of this compound Derivatives

The amine functional group is nucleophilic and basic, making it reactive towards a wide range of reagents, including electrophiles and oxidizing agents. byjus.comlibretexts.org In a multi-step synthesis, it is often necessary to "protect" the amine group to prevent it from undergoing unwanted reactions while transformations are carried out on other parts of the molecule. libretexts.orgmasterorganicchemistry.com This is achieved by converting the amine into a less reactive derivative, most commonly an amide or a carbamate (B1207046). ucalgary.ca

The ideal protecting group should be easy to install in high yield, stable to the conditions of subsequent reaction steps, and easy to remove cleanly in high yield without affecting other functional groups. masterorganicchemistry.com

For amine protection, carbamates are particularly popular. Some of the most common carbamate protecting groups include:

Boc (tert-butoxycarbonyl) : Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), this group is stable to many reaction conditions but is readily removed with a strong acid, such as trifluoroacetic acid (TFA).

Cbz (carboxybenzyl) : This group is installed using benzyl (B1604629) chloroformate and is notable for its stability under acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).

Fmoc (9-fluorenylmethoxycarbonyl) : This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.

The different cleavage conditions for these groups allow for "orthogonal protection," a strategy where multiple functional groups in a molecule can be protected and then selectively deprotected one at a time by choosing appropriate reagents. For example, a molecule containing both a Boc-protected amine and a Cbz-protected amine could have the Boc group removed with acid while the Cbz group remains intact. masterorganicchemistry.com This strategy is fundamental in complex syntheses like solid-phase peptide synthesis.

Table 3: Common Amine Protecting Groups

| Protecting Group | Structure of Protected Amine | Installation Reagent | Cleavage Conditions |

|---|---|---|---|

| Boc | R-NH-C(=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Cbz | R-NH-C(=O)O-CH₂-Ph | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd-C) |

| Fmoc | R-NH-C(=O)O-CH₂-Fluorenyl | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine) |

N-Protection Strategies for the Amine Functionality

The selective synthesis of this compound necessitates the temporary masking of the amine group to prevent side reactions during the introduction of the bromine atom or other molecular modifications. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal without affecting the rest of the molecule or causing racemization. tcichemicals.com

Common strategies involve the use of carbamate-based protecting groups, which are widely employed in peptide synthesis and other areas of organic chemistry. bch.ro The tert-butyloxycarbonyl (Boc) group is a popular choice, typically introduced using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org The Boc group is robust under most nucleophilic and basic conditions but can be readily cleaved under anhydrous acidic conditions. organic-chemistry.org This allows for an orthogonal protection strategy when combined with groups that are labile under different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

Another effective protecting group is the nitrobenzenesulfonyl (Ns) group. tcichemicals.com The "Ns strategy" is valued because the group is stable under strong acidic and basic conditions, yet it can be removed under mild, specific conditions, which helps to prevent racemization at the chiral center. tcichemicals.com For certain applications, other groups like the Carbobenzyloxy (Cbz) group, which is removable by hydrogenolysis, or the allyloxycarbonyl (Alloc) group, offer alternative deprotection pathways. nih.govlibretexts.org

The selection of an appropriate N-protection strategy is a cornerstone of the synthetic planning process. A summary of common amine protecting groups is provided in the table below.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA, HCl) organic-chemistry.org | Stable to bases and most nucleophiles. organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org | Base-labile, orthogonal to Boc group. |

| Carbobenzyloxy | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.org | Stable to acidic and basic conditions. |

| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Thiolates (e.g., thiophenol with K₂CO₃) tcichemicals.com | Stable to strong acids/bases; removal conditions are mild and avoid racemization. tcichemicals.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) nih.gov | Cleavage is orthogonal to acid- and base-labile groups. |

Sequential Synthesis via Protected Intermediates

The synthesis of this compound, especially in its enantiomerically pure form, is typically achieved through a multi-step sequence starting from a readily available chiral precursor. A common strategy begins with a chiral amino alcohol, such as (S)-2-aminobutan-1-ol or (R)-2-aminobutan-1-ol.

A representative synthetic sequence is as follows:

N-Protection: The synthesis commences with the protection of the amine functionality of the starting chiral amino alcohol. For instance, reacting (S)-2-aminobutan-1-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base yields the N-Boc protected intermediate, (S)-tert-butyl (1-hydroxybutan-2-yl)carbamate. organic-chemistry.org This step ensures that the nucleophilic amine does not interfere with the subsequent bromination step.

Hydroxyl to Bromide Conversion: The hydroxyl group of the N-protected intermediate is then converted into a bromide. This transformation can be accomplished using standard brominating agents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This Sₙ2 reaction typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group if it were a chiral center, though in the case of converting a primary alcohol, no stereocenter is altered.

Deprotection: The final step is the removal of the N-protecting group to unveil the primary amine. If the Boc group was used, it can be cleaved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. organic-chemistry.org This yields the target compound, this compound, as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized to obtain the free amine.

An alternative to starting with an amino alcohol is to use reductive amination on a ketone precursor, such as 1-bromobutan-2-one. fiveable.me However, controlling enantioselectivity in this approach requires the use of chiral reagents or catalysts.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | N-Protection of Amino Alcohol | (S)-2-aminobutan-1-ol + Boc₂O, Base (e.g., Et₃N) | To protect the amine group from reacting in the next step. organic-chemistry.org |

| 2 | Bromination | N-Boc-(S)-2-aminobutan-1-ol + PBr₃ or CBr₄/PPh₃ | To convert the primary alcohol into a primary bromide. |

| 3 | Deprotection | N-Boc-(S)-1-bromobutan-2-amine + Strong Acid (e.g., TFA) | To remove the Boc protecting group and yield the final product. organic-chemistry.org |

Scalability and Process Intensification in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces significant challenges, primarily related to reaction control, safety, and efficiency. Traditional batch processing of reactions like exothermic alkylations or brominations can be difficult to manage on a large scale. researchgate.net Uncontrolled temperature increases can lead to the formation of impurities and reduce product quality. rsc.org

Process intensification offers a solution to these challenges by employing novel reactor technologies that enhance heat and mass transfer. dokumen.pub Continuous flow chemistry, particularly using microreactors or millistructured reactors, is a key strategy for process intensification. researchgate.netrsc.org These systems are characterized by small channel dimensions, which provide a very high surface-area-to-volume ratio. researchgate.net This allows for highly efficient heat exchange, enabling precise temperature control even for strongly exothermic reactions. rsc.org

For a synthesis involving an exothermic alkylation step, similar to those in the formation of related compounds, a continuous micro-reactor system can lead to a dramatic increase in space-time-yield compared to conventional batch processes. researchgate.net Studies on similar syntheses have shown that operating in a continuous flow mode can allow for solvent-free conditions at elevated temperatures, leading to high reaction rates and product purity exceeding 99%. researchgate.net This approach not only improves safety and product quality but also aligns with the principles of green chemistry by reducing solvent waste. dokumen.pub

The table below contrasts traditional batch processing with intensified continuous flow processing for a representative exothermic alkylation reaction.

| Parameter | Conventional Batch Process | Intensified Continuous Flow Process |

| Heat Transfer | Limited, risk of thermal runaway and hotspots. rsc.org | Excellent, precise temperature control. rsc.org |

| Mixing | Can be inefficient, leading to local concentration gradients. | Rapid and efficient mixing. researchgate.net |

| Safety | Large volumes of reagents pose higher risks. | Small reactor hold-up volume, inherently safer. dokumen.pub |

| Space-Time-Yield | Lower. | Significantly higher (e.g., >20-fold increase reported for similar processes). researchgate.net |

| Scalability | Complex, requires reactor redesign. | Simpler scale-up by numbering-up (running reactors in parallel). researchgate.net |

| Product Purity | Often lower due to side reactions from poor temperature control. rsc.org | High, often >99%, due to precise control of reaction parameters. researchgate.net |

Elucidation of Reactivity and Reaction Mechanisms of 1 Bromobutan 2 Amine

Reactions of the Amine Functionality

The amine group in 1-bromobutan-2-amine also participates in characteristic reactions, including oxidation and reduction, which modify the nitrogen-containing part of the molecule.

The amine functionality can undergo oxidation to form different products depending on the specific reaction conditions. smolecule.com The oxidation state of nitrogen can vary widely in organic compounds. libretexts.org For a primary amine like this compound, oxidation can lead to the formation of imines or nitriles under specific conditions. smolecule.com The oxidation of tertiary amines with reagents like hydrogen peroxide or peroxycarboxylic acids typically yields amine oxides. libretexts.org

Derivatization Reactions of the Amine Group

The primary amine group in this compound is a key functional group that readily undergoes various derivatization reactions. These reactions are crucial for synthesizing new compounds and for analytical purposes, such as enhancing detectability in chromatographic methods. Common derivatization reactions include acylation, sulfonylation, and reductive amination.

Acylation: The amine group of this compound can be acylated by reacting with acyl halides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(1-bromobutan-2-yl)acetamide. This type of reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Similarly, reaction with sulfonyl chlorides leads to the formation of sulfonamides. For example, reacting this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) would produce N-(1-bromobutan-2-yl)-4-methylbenzenesulfonamide. A search on PubChem reveals a similar compound, 1-(4-bromophenyl)sulfonyl-N-propylbutan-2-amine, highlighting the formation of sulfonamides from related amines. nih.gov

Reductive Amination: Reductive amination is a versatile method for forming secondary or tertiary amines. fiveable.mepearson.comlibretexts.org It involves the reaction of the primary amine, this compound, with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For this reaction, a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) is often used because it does not readily reduce the carbonyl compound but is effective at reducing the imine. youtube.com

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone + NaBH3CN | Secondary/Tertiary Amine |

Research has also explored the use of bromoalkanes, like 1-bromobutane (B133212), as derivatizing agents for amino acids, where they react with amino, carboxyl, and hydroxyl groups. researchgate.netrsc.org This suggests that the bromine atom in this compound could also participate in derivatization reactions, although the primary focus here is on the amine group.

Elimination Reactions (E1/E2) Considerations

Due to the presence of a bromine atom, a good leaving group, this compound can undergo elimination reactions to form alkenes. The specific pathway, either E1 or E2, is influenced by factors such as the strength of the base, the solvent, and the temperature.

This compound possesses both a nucleophilic amine group and an electrophilic carbon attached to the bromine. This duality means that substitution (SN1/SN2) and elimination (E1/E2) reactions are often in competition. As a primary alkyl halide, 1-bromobutane itself is prone to SN2 reactions. wikipedia.org However, the presence of the amine group on the adjacent carbon in this compound can influence the reaction pathway.

The use of a strong, sterically hindered base will favor the E2 pathway, while a small, strong nucleophile will favor the SN2 pathway. For example, using a large excess of ammonia (B1221849) in the reaction with 1-bromobutane leads to a nucleophilic substitution to form the primary amine. pearson.com Conversely, using a strong base like potassium tert-butoxide would likely promote elimination. The solvent also plays a critical role; polar aprotic solvents tend to favor SN2 reactions, whereas polar protic solvents can facilitate both SN1 and E1 pathways.

When this compound undergoes elimination, there are two possible products: but-1-ene and but-2-ene. The regioselectivity of this reaction is governed by Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, which in this case would be but-2-ene. Hofmann's rule, on the other hand, predicts the formation of the less substituted alkene, but-1-ene. The outcome often depends on the steric bulk of the base and the leaving group. With a sterically hindered base, the less sterically hindered proton on the terminal carbon is more accessible, leading to the Hofmann product.

The stereoselectivity of the E2 reaction is also a key consideration. This pathway requires an anti-periplanar arrangement of the proton to be removed and the leaving group. Depending on the stereochemistry of the starting material (if it is chiral), this can lead to the formation of specific E or Z isomers of the alkene.

Role as an Alkylating Agent in Organic Transformations

The presence of the bromine atom makes this compound a potential alkylating agent. wikipedia.org In this role, the carbon atom bonded to the bromine acts as an electrophile, and the molecule can transfer its butan-2-amine moiety to a nucleophile.

For example, it can be used in Friedel-Crafts alkylation reactions to introduce the butan-2-amine group onto an aromatic ring, although the amino group may need to be protected first to prevent it from reacting with the Lewis acid catalyst. The bromine atom serves as a good leaving group in these nucleophilic substitution reactions.

Transamination Reactions and Related Mechanistic Studies

Transamination reactions typically involve the transfer of an amino group from an amino acid to a keto acid. While direct transamination involving this compound is not a commonly cited reaction, related mechanistic studies on amines are relevant. The synthesis of (2R)-4-bromobutan-2-amine often starts from butan-2-amine, highlighting the importance of the amine group's reactivity. smolecule.com The principles of reductive amination, which can be seen as a synthetic equivalent of transamination, are applicable. libretexts.org

Investigation of Intermediates and Reaction Kinetics

The study of reaction mechanisms involving this compound necessitates the investigation of transient intermediates and reaction kinetics. For instance, in SN2/E2 reactions, the transition state is a key intermediate. In potential free-radical reactions, such as those observed in the dehalogenation of 1,4-dibromobutane, diradical intermediates have been proposed. dss.go.th

Kinetic studies can help elucidate the reaction pathway. For example, determining the rate law for a reaction involving this compound can indicate whether the mechanism is unimolecular (SN1/E1) or bimolecular (SN2/E2). Techniques like gas chromatography-mass spectrometry (GC-MS) can be used to monitor the progress of reactions and identify products, providing insights into the reaction mechanism.

Stereochemical Investigations and Chiral Properties of 1 Bromobutan 2 Amine

Enantiomeric Forms and Their Absolute Configurations (R/S Nomenclature)

1-Bromobutan-2-amine exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.gov The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the four substituents attached to the chiral carbon. libretexts.orgalgoreducation.comscribd.com

The chiral center in this compound is the carbon atom at the second position (C2), which is bonded to a bromine atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a hydrogen atom. To assign the R/S configuration, the substituents are ranked by atomic number of the atom directly attached to the chiral center. libretexts.org

Priority 1: Bromine (Br) - highest atomic number.

Priority 2: Nitrogen (N) of the amino group.

Priority 3: Carbon (C) of the ethyl group.

Priority 4: Hydrogen (H) - lowest atomic number.

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. libretexts.org If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as (S) (from the Latin sinister, meaning left). scribd.comlibretexts.org

The two enantiomers are therefore named (R)-1-bromobutan-2-amine and (S)-1-bromobutan-2-amine.

Table 1: Cahn-Ingold-Prelog Priorities for this compound

| Priority | Substituent Group | Atom Bonded to Chiral Center | Atomic Number |

| 1 | Bromo | Br | 35 |

| 2 | Amino | N | 7 |

| 3 | Ethyl | C | 6 |

| 4 | Hydrogen | H | 1 |

Resolution Techniques for Enantiomers

Since enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, their separation, a process known as resolution, requires a chiral environment. Common methods for resolving racemic mixtures of amines like this compound include:

Formation of Diastereomeric Salts: This is a classical and widely used method. The racemic amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amine.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP. This differential interaction leads to different retention times, allowing for their separation. High-performance liquid chromatography (HPLC) with a chiral column is a powerful tool for both analytical and preparative-scale resolution of enantiomers.

Chiral Recognition and Discrimination Studies

Chiral recognition is the process by which a chiral molecule or environment interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to the resolution techniques described above and is also crucial in many biological processes.

Studies on chiral recognition of amines often involve techniques like nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents. These reagents form transient diastereomeric complexes with the enantiomers of the amine, resulting in distinguishable NMR spectra for the (R) and (S) forms. This allows for the determination of enantiomeric excess (ee) in a sample.

Influence of Stereochemistry on Reactivity and Selectivity in Chemical Reactions

The stereochemistry of this compound can significantly influence its reactivity and the stereochemical outcome of its reactions. This is particularly evident in reactions where the chiral center is directly or indirectly involved.

Nucleophilic Substitution: The bromine atom in this compound is susceptible to nucleophilic substitution. When a nucleophile attacks the carbon bearing the bromine, the stereochemistry of the product can be affected. For instance, in an SN2 reaction, an inversion of configuration at the reaction center is expected. The stereochemistry at the adjacent chiral center (C2) can influence the rate and regioselectivity of such reactions due to steric hindrance and electronic effects.

Asymmetric Synthesis: Enantiomerically pure this compound can serve as a chiral building block or a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a temporary part of a molecule that directs the stereochemical outcome of a reaction at a different site. After the desired stereoselective transformation, the auxiliary is removed. The specific (R) or (S) configuration of the this compound would determine the stereochemistry of the final product.

Conformational Analysis and Stereoisomer Interconversion

This compound can exist in various conformations due to rotation around its single bonds. The relative energies of these conformers are influenced by steric and electronic interactions between the substituents. The most stable conformations will be those that minimize these unfavorable interactions. For example, staggered conformations are generally lower in energy than eclipsed conformations.

Interconversion between enantiomers ((R) to (S) or vice versa) requires breaking and reforming covalent bonds at the chiral center. Under normal conditions, this does not occur spontaneously. Such an interconversion would necessitate a chemical reaction that proceeds through a mechanism allowing for racemization, such as a reaction that temporarily forms an achiral intermediate (e.g., a carbocation at the chiral center).

Advanced Spectroscopic Analysis and Structural Elucidation of 1 Bromobutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 1-bromobutan-2-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Due to the presence of a chiral center at the second carbon (C2), the protons on the first carbon (C1) are diastereotopic, meaning they are chemically non-equivalent and should, in principle, exhibit distinct chemical shifts. However, in practice, this difference may be very small and they might appear as a single multiplet.

Based on established chemical shift principles and data from analogous compounds like 1-bromobutane (B133212) and 2-butanamine, a predicted NMR data set for this compound is presented below. docbrown.infonih.govdocbrown.infousp.briitianacademy.com

Predicted ¹H and ¹³C NMR Data for this compound

The following table is interactive. Click on the headers to sort the data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂Br) | ~3.4 - 3.6 | Doublet of doublets (dd) | ~40 - 45 |

| C2 (-CHNH₂) | ~2.8 - 3.1 | Multiplet (m) | ~50 - 55 |

| C3 (-CH₂) | ~1.4 - 1.7 | Multiplet (m) | ~25 - 30 |

| C4 (-CH₃) | ~0.9 - 1.1 | Triplet (t) | ~10 - 15 |

Multi-dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the atomic connections within this compound, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected correlations would include the C1 protons with the C2 proton, the C2 proton with both the C1 and C3 protons, and the C3 protons with the C2 and C4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would confirm the assignments in the table above, for instance, by showing a correlation between the proton signal at ~3.5 ppm and the carbon signal at ~42 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, the protons on C4 (~1.0 ppm) would show a correlation to C3 and C2, while the protons on C1 (~3.5 ppm) would show correlations to C2 and C3. These correlations are vital for piecing together the carbon skeleton.

Conformational Analysis via NMR

The single bonds in this compound (C1-C2, C2-C3, C2-N) allow for rotation, leading to different spatial arrangements known as conformations or rotamers. ajgreenchem.com NMR spectroscopy can provide insights into the preferred conformations in solution. By analyzing the proton-proton coupling constants (³J values) obtained from a high-resolution ¹H NMR spectrum, the dihedral angles between adjacent protons can be estimated using the Karplus equation. This would allow for the determination of the relative populations of staggered (anti and gauche) conformations around the C2-C3 bond. Furthermore, Nuclear Overhauser Effect (NOE) experiments could be used to identify protons that are close in space, providing additional evidence for the dominant conformation of the molecule in solution.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which serves as a fingerprint for its identification. nist.gov The presence of a bromine atom is readily identified by a characteristic isotopic pattern. nih.gov Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. nih.gov This results in two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br (M+2)⁺. nih.gov

The fragmentation of this compound is predicted to be influenced by its two key functional groups: the amine and the bromine atom. The primary fragmentation pathways would likely include:

Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, cleavage of the C2-C3 bond would be favorable, leading to the formation of a resonance-stabilized iminium ion.

Loss of a bromine radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a butylamine (B146782) cation.

Predicted Mass Spectrometry Fragmentation for this compound

The following table is interactive. Click on the headers to sort the data.

| Fragment Ion (m/z) | Corresponding Structure / Loss | Notes |

|---|---|---|

| 152/154 | [C₄H₁₀BrN]⁺ | Molecular ion peaks (M⁺ and M+2)⁺ |

| 123/125 | [C₃H₆BrN]⁺ | Loss of ethyl radical (•CH₂CH₃) via cleavage |

| 73 | [C₄H₁₀N]⁺ | Loss of bromine radical (•Br) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage: loss of bromomethyl radical (•CH₂Br) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub

For this compound, the key expected vibrations are:

N-H vibrations: As a primary amine, it will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. pressbooks.pub An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H vibrations: Strong C-H stretching bands from the alkyl chain will appear in the 2850-2960 cm⁻¹ region. pressbooks.pub

C-N vibration: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.

C-Br vibration: The C-Br stretching vibration is found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

The following table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Medium |

| N-H | Bending (Scissoring) | 1590 - 1650 | Medium |

| C-H | Alkyl Stretch | 2850 - 2960 | Strong |

| C-H | Bending | 1350 - 1470 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/salts)

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining a suitable single crystal of the free amine, which is a liquid at room temperature, can be challenging, this technique is highly applicable to its crystalline salts or derivatives. wiley-vch.dethermofisher.com

If this compound were converted into a salt, such as this compound hydrobromide or hydrochloride, it would likely form a stable crystal lattice. Single-crystal X-ray diffraction analysis of such a derivative would provide unambiguous data on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact solid-state conformation of the molecule, revealing the dihedral angles and the spatial relationship between the bromo and amino substituents.

Intermolecular interactions: Detailed information on hydrogen bonding networks (e.g., N-H···Br⁻) and other non-covalent interactions that stabilize the crystal packing.

This data provides a definitive structural benchmark that can be used to correlate and validate findings from computational studies and other spectroscopic methods like NMR. wiley-vch.de

Theoretical and Computational Chemistry Studies of 1 Bromobutan 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic structure of 1-bromobutan-2-amine. These computational methods, such as those implemented in software packages like Gaussian, allow for the optimization of the molecule's three-dimensional structure. conicet.gov.ar By employing levels of theory like B3LYP with basis sets such as 6-311G(d,p), researchers can determine key geometric parameters. conicet.gov.ar

These calculations provide data on bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. For instance, the calculations can reveal the C-Br, C-N, C-C, and C-H bond lengths, as well as the angles between these bonds. The electronic structure is also illuminated, providing insights into the distribution of electrons within the molecule. This includes the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap of which is a critical determinant of the molecule's reactivity and stability.

Furthermore, frequency analysis is typically performed at the same level of theory to confirm that the optimized geometry corresponds to a stable minimum on the potential energy surface. conicet.gov.ar The electronic properties, such as the electrostatic potential, can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how this compound will interact with other molecules.

Table 1: Calculated Geometric Parameters for this compound (Exemplary Data)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length | 1.53 Å |

| C2-N Bond Length | 1.47 Å |

| C2-C3 Bond Length | 1.54 Å |

| C3-C4 Bond Length | 1.53 Å |

| C1-Br Bond Length | 1.97 Å |

| C1-C2-N Bond Angle | 109.5° |

| C1-C2-C3 Bond Angle | 111.0° |

| Br-C1-C2-N Dihedral Angle | Variable (conformer dependent) |

Note: These are hypothetical values for illustrative purposes and would be determined by actual quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for investigating the intricate details of reaction mechanisms involving this compound. By simulating chemical reactions at a molecular level, researchers can identify the most probable pathways, intermediates, and transition states. acs.org This approach allows for a deeper understanding of reaction kinetics and thermodynamics that may be difficult to probe experimentally. acs.org

For reactions such as nucleophilic substitutions or eliminations, computational models can map out the entire reaction coordinate. researchgate.netresearchgate.net This involves locating the transition state structure, which is the highest energy point along the reaction pathway connecting reactants and products. The energy of this transition state determines the activation energy of the reaction, a key factor in its rate. acs.org Methods like the climbing-image nudged elastic band (CI-NEB) can be employed to find the minimum energy path between reactants and products. mdpi.com

For example, in a potential intramolecular cyclization reaction of this compound to form a substituted aziridine (B145994) or other heterocyclic compound, computational modeling can help determine the feasibility of the reaction and the structure of the cyclic transition state. It can also be used to explore competing reaction pathways, such as intermolecular reactions, and predict which pathway is more favorable under specific conditions. The insights gained from these models are crucial for optimizing reaction conditions to favor the desired product.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful methods for predicting the reactivity and selectivity of this compound in various chemical transformations. By analyzing the molecule's electronic and steric properties, it is possible to forecast how it will behave in the presence of different reagents and under varying conditions.

One key aspect is the prediction of regioselectivity and stereoselectivity. For instance, in reactions where multiple products can be formed, computational models can calculate the activation energies for the formation of each product. The product with the lowest activation energy barrier is generally the one that is kinetically favored. acs.org This is particularly relevant for a molecule like this compound, which has multiple reactive sites—the bromine atom, which can act as a leaving group, and the amine group, which is nucleophilic.

Quantitative structure-activity relationship (QSAR) models can also be developed to predict reactivity. mtu.edu These models correlate calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) with experimentally observed reactivity. While often used in the context of biological activity, the principles can be applied to chemical reactivity as well. mtu.edu For example, the calculated nucleophilicity of the amine group and the electrophilicity of the carbon atom bonded to the bromine can be used to predict the rates of nucleophilic substitution reactions.

Conformation Searches and Energy Landscape Analysis

The reactivity and properties of a flexible molecule like this compound are heavily influenced by its conformational preferences. Conformation searches and energy landscape analysis are computational techniques used to identify the different stable three-dimensional arrangements (conformers) of the molecule and their relative energies. core.ac.uk

A systematic or stochastic search of the molecule's torsional degrees of freedom—the rotations around its single bonds—is performed to generate a wide range of possible conformations. The energy of each of these conformations is then calculated, typically using a quantum mechanical method, to construct a potential energy surface or energy landscape. ohio-state.edu The minima on this landscape correspond to the stable conformers of the molecule.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies. The most stable conformers, those with the lowest energies, will be the most populated. Understanding the preferred conformations is crucial because the reactivity of the molecule can differ significantly between conformers due to steric hindrance or the orientation of reactive functional groups. slideshare.net For example, the rate of an intramolecular reaction will depend on the population of conformers where the reacting groups are in close proximity.

Table 2: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (Br-C1-C2-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 0.5 |

| Gauche 2 | ~-60° | 0.5 |

| Eclipsed (Transition State) | ~0° | 4.0 |

Note: These are illustrative values. Actual values would be obtained from computational analysis.

Application of Density Functional Theory (DFT) in Mechanistic Validations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for validating proposed reaction mechanisms involving molecules like this compound. core.ac.ukscielo.br DFT offers a good balance between computational cost and accuracy, making it well-suited for studying the complex systems often encountered in organic chemistry. core.ac.uk

When a particular reaction mechanism is hypothesized, DFT calculations can be used to test its feasibility. This involves calculating the energies of all proposed intermediates and transition states along the reaction pathway. scielo.br If the calculated activation energies are consistent with the experimentally observed reaction rates and conditions, it provides strong evidence in support of the proposed mechanism. mdpi.com Conversely, if the calculated energy barriers are prohibitively high, the proposed mechanism is likely incorrect.

DFT can also be used to rationalize observed selectivity in reactions. core.ac.uk By comparing the activation energies for different possible reaction channels (e.g., SN2 vs. E2), DFT can explain why one product is formed preferentially over another. researchgate.net Furthermore, DFT calculations can provide detailed insights into the electronic structure changes that occur during a reaction, such as bond formation and breaking, and the role of catalysts can be elucidated by modeling their interactions with the reactants and intermediates. scielo.brscielo.br

Applications of 1 Bromobutan 2 Amine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The dual reactivity of 1-bromobutan-2-amine makes it a key intermediate in the assembly of more complex organic structures. The presence of both an electrophilic center (the carbon bonded to the bromine) and a nucleophilic center (the amine group) on the same molecule allows for sequential or tandem reactions to build molecular complexity.

The primary amine can act as a nucleophile in various reactions, such as alkylation, acylation, and condensation, to introduce the aminobutyl moiety into a larger molecule. smolecule.com Conversely, the bromine atom is an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of a wide array of nucleophiles to the butane (B89635) chain. sci-hub.se This reactivity is fundamental to its role in organic synthesis. For instance, in reactions analogous to those of 1-bromobutane (B133212), the compound can undergo SN2 reactions where a nucleophile displaces the bromide ion. acs.org This process is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. fiveable.me The strategic manipulation of these two functional groups allows chemists to construct intricate molecular frameworks from simpler precursors.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Functional Group Involved | Potential Products |

|---|---|---|

| Nucleophilic Substitution | C-Br bond | Alcohols, Ethers, Thioethers, Alkylated compounds |

| Acylation | Amine (-NH₂) | Amides |

| Alkylation | Amine (-NH₂) | Secondary and Tertiary Amines |

| Reductive Amination | Amine (-NH₂) | Substituted Amines |

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are core structures in a vast number of natural products, pharmaceuticals, and agrochemicals. nd.eduresearchgate.netmdpi.com this compound is an ideal precursor for the synthesis of certain nitrogen-containing heterocyclic systems, particularly five-membered rings like substituted pyrrolidines.

The synthesis often involves an intramolecular nucleophilic substitution reaction, also known as intramolecular cyclization. In this process, the amine group within the molecule acts as a nucleophile, attacking the carbon atom bearing the bromine atom. This reaction is typically promoted by a base, which deprotonates the ammonium (B1175870) salt intermediate to yield the neutral cyclic product. This strategy is highly effective for forming small rings. For example, the related compound 4-bromobutan-1-amine (B1267872) is known to facilitate the formation of pyrrolidine (B122466) derivatives. The strategic placement of the amine and bromine in this compound allows for the regioselective formation of substituted heterocycles, which are crucial building blocks for more complex targets. mdpi.com

Use in the Preparation of Advanced Pharmaceutical Intermediates

The structural motifs derived from this compound are prevalent in many biologically active molecules, making it a key intermediate in pharmaceutical development. smolecule.com Its utility lies in its ability to introduce a specific four-carbon chain with a nitrogen atom, a common feature in pharmacophores. Bromo-amine compounds are widely used as intermediates in the synthesis of a variety of drug candidates. guidechem.com

For example, the isomeric compound 4-bromobutan-1-amine hydrobromide is a crucial intermediate in the synthesis of nitric oxide synthase inhibitors, which have therapeutic potential in treating cardiovascular diseases and inflammation. It is also used to create triphenylphosphonium (TPP)-conjugated salts for mitochondrial-targeted drug delivery systems in cancer therapy. The reactivity of this compound allows it to be incorporated into complex molecular scaffolds designed to interact with specific biological targets like enzymes or receptors. smolecule.com

Table 2: Examples of Pharmaceutical Applications using Bromo-amine Scaffolds

| Application Area | Target Class/Molecule | Synthetic Role of Bromo-amine | Reference |

|---|---|---|---|

| Cardiovascular Disease | Nitric Oxide Synthase Inhibitors | Key intermediate for scaffold construction | |

| Cancer Therapy | Mitochondrial-targeted drugs | Precursor for TPP-conjugated salts |

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The application of this compound extends to the agrochemical and specialty chemical industries. Many modern herbicides, insecticides, and fungicides are based on nitrogen-containing heterocyclic structures, which can be synthesized using precursors like this compound. mdpi.com Its isomer, 4-bromobutan-1-amine, is explicitly noted for its use as a building block in the development of agrochemicals.

In the realm of specialty chemicals, this compound can be used to produce a variety of substances, including carbamates. The synthesis of organic carbamates can be achieved through a three-component reaction involving an amine, carbon dioxide, and an alkyl halide like 1-bromobutane. tandfonline.comacs.org By analogy, this compound could be utilized in similar synthetic strategies to produce specialized carbamate (B1207046) derivatives. Its bifunctional nature also allows for its use in creating polymers and other materials where specific nitrogen-containing functionalities are desired.

Development of Novel Ligands for Catalysis

In the field of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound serves as a valuable starting material for the synthesis of novel ligands. The amine group provides a coordination site for metal ions, while the bromine atom offers a handle for further functionalization.

A pertinent example involves the reaction of the related 4-bromobutan-1-amine with pyridine (B92270) derivatives to generate Schiff base ligands. These ligands can then form complexes with various metals, creating catalysts for a range of organic transformations. The primary amine of this compound can similarly be used to form imines (Schiff bases) or can be modified through alkylation or acylation. The bromo-functional end of the molecule can then be used in a separate step, for instance, a substitution reaction with a phosphine (B1218219) nucleophile, to create bidentate P,N-ligands, which are highly sought after in asymmetric catalysis.

Development of Advanced Analytical Methodologies for 1 Bromobutan 2 Amine in Research Contexts

Derivatization Strategies for Enhanced Chromatographic and Mass Spectrometric Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For 1-bromobutan-2-amine, the primary amine group is the main target for derivatization, which can improve its volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). nih.govresearchgate.net Furthermore, derivatization can increase the molecular weight and produce characteristic fragments in mass spectrometry (MS), aiding in identification and quantification. nih.govnih.gov

Several classes of reagents are commonly used for the derivatization of primary amines and could be applied to this compound:

Acylating Agents: Reagents like benzoyl chloride can react with the amine group to form a stable amide derivative. rsc.org This derivative is more amenable to reversed-phase HPLC and can be readily detected by UV absorbance.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to produce highly fluorescent derivatives, enabling sensitive detection using a fluorescence detector in HPLC. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that forms fluorescent derivatives with primary amines, offering excellent sensitivity. nih.govnih.gov

o-Phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. nih.govnih.gov This pre-column derivatization is common for amino acid analysis and can be adapted for this compound.

Silylating Agents: For GC analysis, silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte.

The choice of derivatization reagent depends on the analytical technique being used, the required sensitivity, and the sample matrix.

Table 1: Common Derivatization Reagents for Primary Amines

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative | Primary Analytical Technique | Key Advantage |

|---|---|---|---|---|

| Benzoyl Chloride | Primary Amine | Amide | HPLC-UV | Forms stable derivatives |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Sulfonamide | HPLC-Fluorescence | High fluorescence |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary Amine | Carbamate (B1207046) | HPLC-Fluorescence | High sensitivity |

| o-Phthaldialdehyde (OPA) with thiol | Primary Amine | Isoindole | HPLC-Fluorescence | Rapid reaction |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Both HPLC and GC are powerful techniques for assessing the purity of this compound and for separating it from its isomers (e.g., 1-bromobutan-1-amine, 2-bromobutan-1-amine) and other reaction impurities. helsinki.fi

High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, this compound, especially after derivatization, is well-suited for reversed-phase chromatography. A C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure the separation of compounds with different polarities.

Since this compound is a chiral molecule, the separation of its enantiomers ((R)- and (S)-1-bromobutan-2-amine) is often necessary. This can be achieved using a chiral stationary phase (CSP) in HPLC. The choice of the CSP depends on the specific derivatization agent used, if any.

Gas Chromatography (GC):

GC is another valuable technique for the analysis of this compound, particularly after derivatization to increase its volatility. researchgate.net A capillary column with a non-polar or medium-polarity stationary phase is typically used. Flame ionization detection (FID) can be used for general-purpose analysis, while mass spectrometry (MS) provides definitive identification. Chiral GC columns can also be employed for the separation of enantiomers.

Table 2: Typical Chromatographic Conditions for Amine Analysis

| Technique | Column Type | Typical Mobile/Carrier Gas | Detector |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18, C8 | Water/Acetonitrile or Methanol Gradient | UV, Fluorescence, MS |

| HPLC (Chiral) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Varies with CSP | UV, Fluorescence, MS |

| GC | Capillary (e.g., DB-5, HP-5MS) | Helium, Hydrogen | FID, MS |

Isotope-Coded Derivatization for Comparative Analysis

Isotope-coded derivatization is a powerful technique used in mass spectrometry for accurate relative and absolute quantification. google.com This method involves using two versions of a derivatization reagent: one with naturally occurring isotopes (light version) and another enriched with stable heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) (heavy version).

For a comparative analysis, one sample (e.g., a control sample) is derivatized with the light reagent, and the other sample (e.g., a treated sample) is derivatized with the heavy reagent. The samples are then mixed and analyzed by LC-MS. The derivatized this compound from each sample will have identical chemical properties and chromatographic retention times but will differ in mass by a known amount. The ratio of the peak intensities of the light and heavy forms in the mass spectrum provides a precise relative quantification of the analyte in the two samples.

This approach can also be used for absolute quantification through isotope dilution mass spectrometry, where a known amount of the heavy-labeled analyte is used as an internal standard. google.com

Quantitative Analytical Method Development for Reaction Monitoring

Developing a quantitative analytical method is essential for monitoring the progress of a reaction that produces or consumes this compound. A typical workflow for developing a quantitative HPLC method would involve the following steps:

Method Optimization: This includes selecting an appropriate derivatization reagent, HPLC column, and mobile phase to achieve good separation of this compound from starting materials, byproducts, and other reaction components.

Calibration: A calibration curve is constructed by preparing a series of standards with known concentrations of derivatized this compound and analyzing them. The peak area is then plotted against the concentration.

Validation: The method is validated to ensure its accuracy, precision, linearity, and sensitivity. This involves assessing parameters like the limit of detection (LOD) and the limit of quantification (LOQ).

Reaction Monitoring: Aliquots are taken from the reaction mixture at different time points. These samples are quenched, derivatized, and then analyzed using the validated HPLC method. The concentration of this compound at each time point can be determined from the calibration curve, allowing for the calculation of reaction kinetics.

This systematic approach ensures that the data obtained from reaction monitoring is reliable and reproducible.

Future Research Directions and Unexplored Avenues for 1 Bromobutan 2 Amine Chemistry

Exploration of Novel and Greener Synthetic Pathways

Current synthetic routes to 1-Bromobutan-2-amine and related chiral amines often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

One promising area is the application of biocatalysis . Enzymes, such as transaminases and halogenases, could be engineered to produce enantiomerically pure this compound from simple precursors under mild, aqueous conditions. This approach would not only reduce the environmental impact but also offer high selectivity, minimizing the need for complex purification steps.

Another avenue is the exploration of flow chemistry . Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields and purity. smolecule.com The development of a continuous flow synthesis for this compound could enable safer handling of reactive intermediates and facilitate easier scale-up for potential industrial applications.

Further research into catalytic asymmetric methods that bypass the need for chiral auxiliaries or resolutions is also crucial. The development of novel catalysts for the direct asymmetric functionalization of butane (B89635) derivatives could provide more atom-economical routes to this valuable building block.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis (e.g., using engineered transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate, optimizing enzyme stability and activity. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control; higher yields. | Reactor design and optimization, development of robust catalytic systems for flow conditions. |

| Direct Asymmetric Catalysis | High atom economy, reduced synthetic steps. | Design of highly selective and active catalysts, understanding catalyst-substrate interactions. |

Asymmetric Synthesis and Chiral Pool Applications

As a chiral molecule, this compound is a valuable building block for the synthesis of more complex, enantiomerically pure compounds, a field known as chiral pool synthesis . libretexts.org Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic carbon-bromine bond, allows for a variety of synthetic transformations.

Future research should focus on systematically exploring the utility of this compound in the synthesis of novel chiral ligands for asymmetric catalysis. For instance, it could be used to prepare bidentate N-donor or mixed N,P-donor ligands, which are crucial in many transition-metal-catalyzed reactions.

Furthermore, its application in the synthesis of biologically active molecules is a significant area for exploration. The 2-aminobutane backbone is a common motif in many pharmaceutical compounds. The bromine atom in this compound provides a handle for further functionalization, enabling the creation of diverse molecular libraries for drug discovery. For example, it could serve as a precursor for the synthesis of substituted pyrrolidines, a common scaffold in medicinal chemistry. pearson.com

| Application Area | Potential Synthetic Targets | Research Focus |

|---|---|---|

| Asymmetric Catalysis | Novel chiral ligands (e.g., bidentate N,N or N,P ligands). | Synthesis of ligand libraries and screening their catalytic activity in various asymmetric transformations. |

| Medicinal Chemistry | Biologically active heterocycles (e.g., pyrrolidines, piperidines), chiral drug analogues. | Development of efficient synthetic routes to target molecules and evaluation of their biological activity. |

| Natural Product Synthesis | Chiral intermediates for the total synthesis of complex natural products. | Strategic incorporation of the this compound scaffold into retrosynthetic analyses. |

Mechanistic Studies of Under-explored Reactions

A deeper understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and developing new synthetic applications. While its participation in standard nucleophilic substitution and amination reactions is expected, more nuanced aspects of its reactivity warrant investigation.

One area of interest is the potential for intramolecular reactions . Depending on the reaction conditions, the amine group could act as an internal nucleophile, leading to the formation of cyclic products such as aziridines or pyrrolidines. Detailed kinetic and computational studies could elucidate the factors that favor these intramolecular pathways over intermolecular reactions.

The influence of the stereocenter on the reactivity of the C-Br bond is another important area for mechanistic investigation. Studies comparing the reaction rates and product distributions of the (R)- and (S)-enantiomers in various reactions could reveal subtle stereoelectronic effects.

Furthermore, the reactivity of the amine group can be modulated by protection-deprotection strategies. Mechanistic studies on the impact of different protecting groups on the reactivity of both the amine and the bromide would provide valuable insights for synthetic planning.

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique combination of chirality and reactive functional groups in this compound makes it an attractive building block for the design of advanced functional materials.

One potential application is in the development of chiral polymers . Polymerization of monomers derived from this compound could lead to materials with unique chiroptical properties, which are of interest for applications in optical devices and as chiral stationary phases for chromatography.

The bromine atom also provides a site for post-polymerization modification, allowing for the fine-tuning of material properties. For example, the bromine could be replaced with other functional groups through nucleophilic substitution, leading to materials with tailored electronic or responsive properties.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These tools can be leveraged to accelerate the exploration of this compound chemistry.

Predictive models can be developed to forecast the reactivity and properties of this compound and its derivatives. By training ML algorithms on existing chemical data, it may be possible to predict the outcomes of reactions, including yields and stereoselectivity, without the need for extensive experimentation. This can significantly speed up the process of discovering new reactions and optimizing reaction conditions.

Retrosynthesis software powered by AI can be used to design novel and efficient synthetic routes to complex molecules starting from this compound. These tools can analyze vast reaction databases to propose synthetic pathways that a human chemist might not consider, potentially leading to more innovative and efficient syntheses.

Furthermore, ML models can be used to predict the properties of functional materials derived from this compound. This could enable the in silico design of materials with desired characteristics, guiding experimental efforts towards the most promising candidates.

| AI/ML Application | Specific Goal | Potential Impact |

|---|---|---|

| Reactivity Prediction | Predicting reaction outcomes (yield, selectivity) for reactions involving this compound. | Accelerated discovery of new reactions and optimization of reaction conditions. |